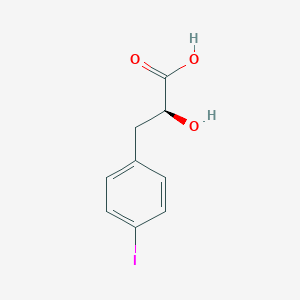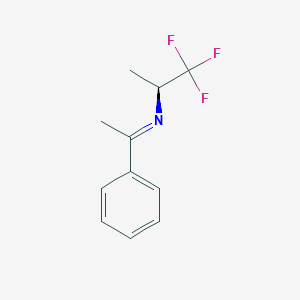
(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine, 95% (often referred to as 1,1,1-TFPA) is a chiral amine compound with a wide variety of uses in scientific research. It is an important reagent in the synthesis of a variety of organic compounds, and has been used in the study of a variety of biochemical and physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine involves the condensation of 1-phenylethylamine with trifluoroacetaldehyde followed by reduction of the resulting imine with sodium borohydride.
Starting Materials
1-phenylethylamine, trifluoroacetaldehyde, sodium borohydride, methanol, hydrochloric acid
Reaction
1. Dissolve 1-phenylethylamine in methanol and add trifluoroacetaldehyde dropwise with stirring., 2. Heat the reaction mixture at reflux for 24 hours., 3. Cool the reaction mixture and add sodium borohydride in portions with stirring., 4. Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic., 5. Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate., 6. Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate., 7. Analyze the product by NMR spectroscopy to confirm its identity as (S)-1,1,1-Trifluoro-N-(1-phenylethylidene)propan-2-amine.
Aplicaciones Científicas De Investigación
1,1,1-TFPA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including chiral amines, and in the study of a variety of biochemical and physiological processes. It has also been used in the study of molecular recognition and interactions, as well as in the development of new drugs and drug delivery systems.
Mecanismo De Acción
1,1,1-TFPA is believed to act as a chiral amine, binding to specific molecules and altering their structure in order to alter their function. This binding can be used to control the activity of enzymes, receptors, and other molecules involved in biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
1,1,1-TFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of receptors involved in the regulation of cellular processes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models, as well as to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-TFPA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. It is also relatively stable, and has a low toxicity. However, it is also relatively expensive, and the effects of its binding may be difficult to predict.
Direcciones Futuras
1,1,1-TFPA has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of proteins and other molecules involved in biochemical and physiological processes. It could also be used to study the effects of environmental toxins on cellular processes, and to develop new methods for the synthesis of organic compounds. Finally, it could be used to develop new methods for the detection and identification of chiral molecules.
Propiedades
IUPAC Name |
1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c1-8(10-6-4-3-5-7-10)15-9(2)11(12,13)14/h3-7,9H,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWKWBDJGIXAA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N=C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]ethanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

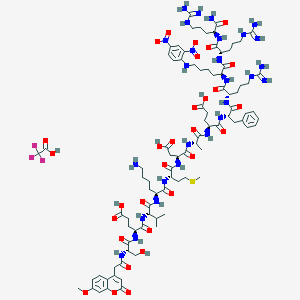





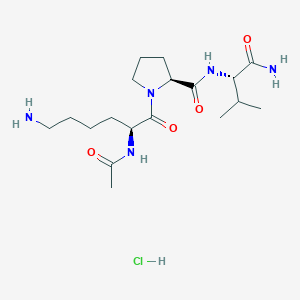
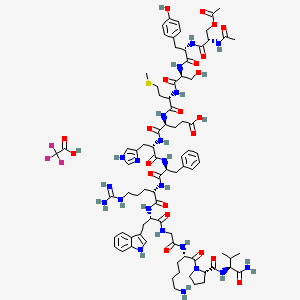

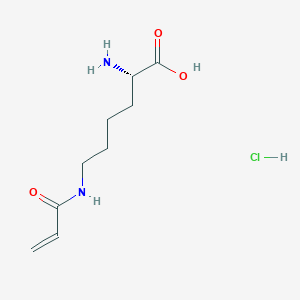
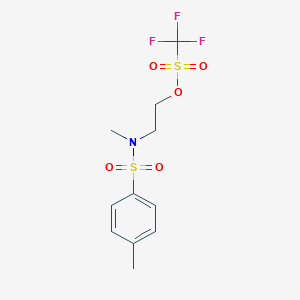
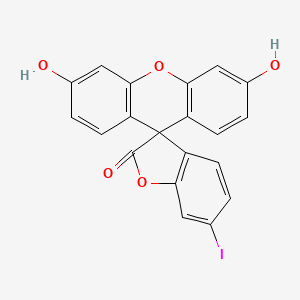
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
